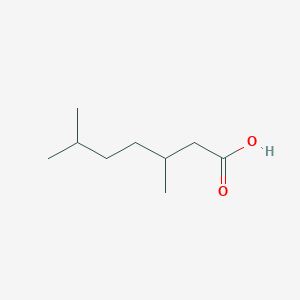

3,6-Dimethylheptanoic acid

Description

BenchChem offers high-quality 3,6-Dimethylheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dimethylheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)4-5-8(3)6-9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSZNOKDZZSFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dimethylheptanoic Acid: Molecular Structure, Isomerism, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-dimethylheptanoic acid, a branched-chain fatty acid (BCFA) with emerging interest in various scientific domains. The document delves into the intricacies of its molecular structure, explores the concept of its constitutional isomers and stereoisomers, and outlines key analytical methodologies for its characterization and quantification. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and metabolic research, offering insights into the synthesis, analysis, and potential biological significance of this and related molecules.

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain. While less abundant than their straight-chain counterparts in many biological systems, BCFAs play crucial roles in modulating membrane fluidity, acting as signaling molecules, and serving as biomarkers for various metabolic and disease states. 3,6-Dimethylheptanoic acid, with its C9 backbone, represents a structurally interesting BCFA with the potential for diverse chemical and biological properties. Understanding its fundamental characteristics is a prerequisite for exploring its utility in fields such as drug discovery and diagnostics.

Molecular Structure and Physicochemical Properties

3,6-Dimethylheptanoic acid possesses the molecular formula C9H18O2 and a molecular weight of approximately 158.24 g/mol .[1][2] The core structure consists of a seven-carbon heptanoic acid chain with methyl groups located at the 3rd and 6th carbon positions.

Table 1: Physicochemical Properties of 3,6-Dimethylheptanoic Acid and its Isomers

| Property | 3,6-Dimethylheptanoic Acid | 2,5-Dimethylheptanoic Acid | 2,6-Dimethylheptanoic Acid | 3,3-Dimethylheptanoic Acid |

| Molecular Formula | C9H18O2 | C9H18O2 | C9H18O2 | C9H18O2 |

| Molecular Weight | 158.24 g/mol [1] | 158.24 g/mol [3] | 158.24 g/mol [4] | 158.24 g/mol [5] |

| CAS Number | 44980-98-5[1] | 15313-67-4[3] | 60148-94-9[4] | 67061-30-7[5] |

Isomerism in Dimethylheptanoic Acid

The structural diversity of dimethylheptanoic acid extends beyond the 3,6-isomer. The placement of the two methyl groups along the heptanoic acid backbone gives rise to a number of constitutional isomers, each with potentially unique physical, chemical, and biological properties.

Constitutional Isomers

Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms. Examples of dimethylheptanoic acid isomers include:

-

2,5-Dimethylheptanoic Acid : Methyl groups at the C2 and C5 positions.[3]

-

2,6-Dimethylheptanoic Acid : Methyl groups at the C2 and C6 positions.[4]

-

3,3-Dimethylheptanoic Acid : Both methyl groups at the C3 position.[5]

-

6,6-Dimethylheptanoic Acid : Both methyl groups at the C6 position.[6]

The differing substitution patterns in these isomers influence their steric hindrance, polarity, and how they interact with biological systems.

Stereoisomerism: The Role of Chirality

A critical aspect of the molecular structure of 3,6-dimethylheptanoic acid is the presence of chiral centers. A chiral center is a carbon atom attached to four different groups, resulting in non-superimposable mirror images called enantiomers.

In 3,6-dimethylheptanoic acid, both the C3 and C6 carbons are chiral centers. The four different groups attached to C3 are:

-

The carboxylic acid group (-CH2COOH)

-

A methyl group (-CH3)

-

A hydrogen atom (-H)

-

The rest of the carbon chain (-CH2CH2CH(CH3)2)

Similarly, the four different groups attached to C6 are:

-

An isopropyl group (-CH(CH3)2)

-

The rest of the carbon chain (-CH2CH2CH(CH3)CH2COOH)

-

A methyl group (-CH3)

-

A hydrogen atom (-H)

The presence of two chiral centers means that 3,6-dimethylheptanoic acid can exist as 2^2 = 4 possible stereoisomers:

-

(3R, 6R)-3,6-dimethylheptanoic acid

-

(3S, 6S)-3,6-dimethylheptanoic acid

-

(3R, 6S)-3,6-dimethylheptanoic acid

-

(3S, 6R)-3,6-dimethylheptanoic acid

The (3R, 6R) and (3S, 6S) pair are enantiomers, as are the (3R, 6S) and (3S, 6R) pair. The relationship between any other pairing is diastereomeric. It is well-established in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities and metabolic fates. Therefore, the ability to synthesize and analyze specific stereoisomers of 3,6-dimethylheptanoic acid is of paramount importance in a drug development context.

Synthesis of 3,6-Dimethylheptanoic Acid and its Analogs

A common approach involves the use of Grignard reagents and Michael additions to α,β-unsaturated esters. For instance, the synthesis of 3-methylheptanoic acid has been achieved through the reaction of a butylmagnesium bromide Grignard reagent with sec-butyl crotonate, followed by hydrolysis.[7] This methodology could potentially be adapted for the synthesis of 3,6-dimethylheptanoic acid by using an appropriately substituted Grignard reagent and α,β-unsaturated ester.

Stereoselective synthesis, crucial for obtaining specific enantiomers or diastereomers, often employs chiral auxiliaries or catalysts. Evans' asymmetric alkylation is a powerful method for the enantioselective synthesis of related hydroxy-acid derivatives, which can then be further modified.[3] Another approach involves the use of chiral building blocks, such as optically active citronellol, which can be manipulated to yield chiral 3-methyl-alkanoic acids.[8] The synthesis of (R)-(-)-2,6-dimethyl heptanoic acid has been accomplished using a 1,3-dithiane 1-oxide (DITOX) as a chiral auxiliary to control the stereochemistry.[3]

Analytical Characterization

The comprehensive analysis of 3,6-dimethylheptanoic acid and its isomers relies on a combination of chromatographic and spectroscopic techniques.

Spectroscopic Analysis

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For fatty acids, derivatization to more volatile esters, such as methyl esters (FAMEs), is a common practice, especially for gas chromatography-mass spectrometry (GC-MS) analysis. The fragmentation pattern can provide clues about the location of the methyl branches. The NIST WebBook contains mass spectral data for isomers like 3,3-dimethylheptanoic acid.[5]

-

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the functional groups present in the molecule. For 3,6-dimethylheptanoic acid, the most prominent absorption bands would be a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretch from the carbonyl group (around 1700-1725 cm⁻¹). C-H stretching and bending vibrations from the alkyl chain would also be present.[10]

Chromatographic Separation

Given the existence of multiple isomers, chromatographic separation is essential for the analysis of 3,6-dimethylheptanoic acid in complex mixtures.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like BCFAs. After derivatization to FAMEs, the different isomers can often be separated based on their boiling points and interactions with the GC column stationary phase.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS offers an alternative for the analysis of BCFAs without the need for derivatization. Reversed-phase chromatography is commonly employed, and tandem mass spectrometry (MS/MS) can provide structural information for isomer differentiation.

-

Chiral Chromatography : To separate the enantiomers and diastereomers of 3,6-dimethylheptanoic acid, chiral chromatography is necessary. This can be achieved using chiral stationary phases (CSPs) in either GC or HPLC.

Experimental Protocol: General Workflow for BCFA Analysis by GC-MS

Caption: General workflow for the analysis of branched-chain fatty acids using GC-MS.

Biological Significance and Potential Applications in Drug Development

While specific pharmacological studies on 3,6-dimethylheptanoic acid are limited in the available literature, the broader class of BCFAs has been implicated in a range of biological processes with relevance to drug development.

-

Metabolic Regulation : BCFAs can influence cellular metabolism. For instance, 2,6-dimethylheptanoic acid has been investigated as a potential anaplerotic therapy for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a metabolic disorder.[11][12] BCFAs may also play a role in glucose homeostasis and lipid metabolism.[13]

-

Biomarkers : The presence and concentration of specific BCFAs can serve as biomarkers for certain diseases. For example, 2,5-dimethylheptanoic acid is a metabolic product of 3,6-dimethyloctanoic acid and can be a biomarker for studying inborn errors of metabolism.[3]

-

Anticancer and Anti-inflammatory Properties : Some BCFAs have demonstrated cytotoxic effects on cancer cells and possess anti-inflammatory properties. The structural variations among isomers can lead to distinct biological activities.

The unique structure of 3,6-dimethylheptanoic acid, with its two chiral centers, makes it an intriguing candidate for further investigation. Its potential to interact with specific enzymes or receptors in a stereoselective manner could be exploited in the design of novel therapeutic agents.

Conclusion and Future Directions

3,6-Dimethylheptanoic acid is a structurally multifaceted molecule with potential for further scientific exploration. This guide has provided a foundational understanding of its molecular structure, the complexities of its isomerism, and the analytical techniques required for its study. While a solid groundwork exists for the analysis of BCFAs, further research is needed to elucidate the specific biological roles and therapeutic potential of 3,6-dimethylheptanoic acid and its individual stereoisomers. The development of robust and stereoselective synthetic routes will be crucial for enabling these future investigations and unlocking the full potential of this and other branched-chain fatty acids in the realm of drug discovery and development.

References

-

3,6-dimethyl-heptanoic acid. (n.d.). In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

- Mohsen, A.-W., et al. (2023). Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. Molecular Genetics and Metabolism, 140(4), 107689.

-

3,3-Dimethylheptanoic acid. (n.d.). In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

-

13 C NMR Spectrum (1D, 226 MHz, H 2 O, predicted) (NP0283499) - NP-MRD. (n.d.). Retrieved February 24, 2026, from [Link]

-

1 H NMR Spectrum (1D, 200 MHz, H 2 O, predicted) (NP0253642) - NP-MRD. (n.d.). Retrieved February 24, 2026, from [Link]

-

3,3-Dimethylheptanoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 24, 2026, from [Link]

-

3-methylheptanoic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]

- Chakraborty, T. K., & Dutta, S. (2005). Synthesis of 3,5-dihydroxy-2,4-dimethylheptanoic acid δ-lactone in enantiomerically pure form. Arkivoc, 2005(3), 170-178.

- Mori, K., & Otsuka, T. (1985). Syntheses of (R)- and (S)-3-Methylheptanoic Acids. Liebigs Annalen der Chemie, 1985(1), 173-176.

- A kind of synthesis method of 3,6-dichlorotrimellitic anhydride. (n.d.). Google Patents.

-

Brown, W. P. (n.d.). database C-13 NMR SPECTROSCOPY INDEX... Doc Brown's advanced level organic chemistry revision notes... Retrieved February 24, 2026, from [Link]

- Simoneit, B. R. T. (1999). A review of biomarker compounds as source indicators and tracers for air pollution. Environmental Science and Pollution Research, 6(3), 159-169.

- Vahur, S., et al. (2021). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Molecules, 26(19), 5995.

-

3,3-Dimethylheptanoic acid. (n.d.). In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

-

Stereospecific syntheses of the seven dimethylcycloheptanes - R Discovery. (n.d.). Retrieved February 24, 2026, from [Link]

-

3,6-Dimethylheptanoic acid | C9H18O2 | CID 43211327 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

-

Chemical Properties of 3,3-Dimethylheptanoic acid (CAS 67061-30-7) - Cheméo. (n.d.). Retrieved February 24, 2026, from [Link]

-

Mohsen, A.-W., et al. (2023). Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. PubMed. Retrieved February 24, 2026, from [Link]

- Method for producing 3,5-dimethyldodecanoic acid; and 4-carboxy-3,5-dimethyl-3,5-dodecadienoic acid. (n.d.). Google Patents.

-

Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - MDPI. (n.d.). Retrieved February 24, 2026, from [Link]

-

FTIR spectra of (a) octanoic acid, (b) decanoic acid, (c) dodecanoic acid, and (d) ternary deep eutectic solvent when a hydrogen bond was formed. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine... (n.d.). Retrieved February 24, 2026, from [Link]

-

The 1 H NMR spectrum o... [FREE SOLUTION] | Vaia. (n.d.). Retrieved February 24, 2026, from [Link]

-

2,6-Dimethylheptanoic acid | C9H18O2 | CID 43222 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

-

Symmetric dimethylguanidino valeric acid, a novel single biomarker of hepatic steatosis - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Which of the following compounds will display four signals in its^13C NMR spectrum? 2, 6-dimethylheptane 2, 4-dimethylheptane 3, 5 - Chegg. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis of 3,6-dichloropicolinic acid - PrepChem.com. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis of 3, 7-Dimethyl-2, 6-Octadienal Acetals from Citral Ex - Longdom Publishing. (n.d.). Retrieved February 24, 2026, from [Link]

-

Metabolic fate of heptanoic acid derived from triheptanoin: acetyl-CoA... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Natural Product – Drug Interactions and Their Evaluation Using a Caco-2 Cell Culture Model - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

A Bibliometric Evaluation of the Top 100 Cited Dimethyl Fumarate Articles - MDPI. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

- 1. 3,6-dimethyl-heptanoic acid [webbook.nist.gov]

- 2. 3,6-Dimethylheptanoic acid | C9H18O2 | CID 43211327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethylheptanoic Acid|C9H18O2|15313-67-4 [benchchem.com]

- 4. 2,6-Dimethylheptanoic acid | C9H18O2 | CID 43222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3-Dimethylheptanoic acid [webbook.nist.gov]

- 6. 6,6-dimethylheptanoic acid | 15898-92-7 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. mdpi.com [mdpi.com]

- 11. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet [mdpi.com]

Introduction: The Significance of Thermodynamic Data for 3,6-Dimethylheptanoic Acid

An In-depth Technical Guide to the Thermodynamic Data of 3,6-Dimethylheptanoic Acid

3,6-Dimethylheptanoic acid (C₉H₁₈O₂) is a branched-chain fatty acid whose molecular structure presents unique characteristics relevant to various fields, including drug formulation, materials science, and metabolic research. The thermodynamic properties of a compound are fundamental to understanding its behavior, governing everything from its physical state at a given temperature to its reactivity and solubility. For researchers, scientists, and drug development professionals, access to accurate thermodynamic data is critical for predicting compound stability, designing efficient chemical syntheses, and formulating effective delivery systems.

However, for a specific, non-commodity molecule like 3,6-Dimethylheptanoic acid, comprehensive, experimentally-derived thermodynamic data is not always readily available in public-domain literature. Authoritative databases such as the NIST/TRC Web Thermo Tables may contain this information, but often as part of a professional subscription service, highlighting a common challenge in specialized chemical research[1][2].

This guide addresses this gap by providing a dual-pronged approach. First, it delves into the robust predictive methodologies that have become indispensable in modern chemistry for estimating thermodynamic properties when experimental data is absent. Second, it outlines the definitive, gold-standard experimental protocols required to validate these predictions and generate high-fidelity empirical data. This integrated perspective offers a complete workflow for researchers, enabling both rapid, informed decision-making through estimation and rigorous validation through established laboratory practice.

Part 1: Predictive Thermodynamics: The Group Contribution Approach

In the absence of direct experimental data, predictive models are the primary tools for the working scientist. Among the most effective and widely adopted are Group Contribution Methods, which estimate the properties of a molecule by summing the contributions of its constituent functional groups.

The Joback Method: A Framework for Estimation

The Joback method is a well-established group contribution technique used to predict eleven critical thermodynamic properties from molecular structure alone[3][4][5]. Developed by K.G. Joback and R.C. Reid, it extends earlier work by Lydersen and operates on a simple, powerful principle: the assumption that each functional group's contribution to a given property is independent of the rest of the molecule[3][6].

Causality and Application: The logic behind this method is that the thermodynamic character of a large molecule is fundamentally derived from its smaller, constituent parts. By assigning empirically derived numerical values to these parts (e.g., –CH₃, –CH₂–, >CH–, –COOH), one can calculate a macroscopic property[7]. For 3,6-Dimethylheptanoic acid, the structure is deconstructed as follows:

-

1 x –COOH (Carboxylic acid group)

-

3 x –CH₂– (Methylene group)

-

2 x >CH– (Methine group)

-

3 x –CH₃ (Methyl group)

The sum of the contributions from these seven groups provides the basis for estimating properties like boiling point, heat of formation, and critical temperature. While this method is powerful for its simplicity and speed, its primary limitation is that it does not account for interactions between non-adjacent groups, which can lead to deviations from experimental values, particularly for complex or highly strained molecules[3][4]. Nevertheless, it serves as an excellent first-order estimation tool for preliminary design and analysis.

Part 2: Estimated Thermodynamic Data for 3,6-Dimethylheptanoic Acid

While direct experimental data for 3,6-Dimethylheptanoic acid is not publicly available, data for its close structural isomer, 2,6-Dimethyl-heptanoic acid , has been calculated using the Joback method and is available in the Cheméo database[8][9]. Isomers often share similar, though not identical, thermodynamic properties, making this data a highly valuable and relevant proxy for initial research and modeling.

Disclaimer: The following data are for the isomer 2,6-Dimethyl-heptanoic acid and were derived computationally via the Joback method. They should be considered robust estimates, not experimental measurements of 3,6-Dimethylheptanoic acid.

Table 1: Estimated Thermodynamic Properties of 2,6-Dimethyl-heptanoic acid (Isomer Proxy)

| Property | Symbol | Estimated Value | Unit | Source |

|---|---|---|---|---|

| Standard Gibbs Free Energy of Formation | ΔfG° | -245.72 | kJ/mol | Joback Method[8] |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -504.46 | kJ/mol | Joback Method[8] |

| Enthalpy of Fusion | ΔfusH° | 17.71 | kJ/mol | Joback Method[8] |

| Enthalpy of Vaporization | ΔvapH° | 58.28 | kJ/mol | Joback Method[8] |

| Normal Boiling Point | Tboil | 550.49 | K | Joback Method[8] |

| Critical Temperature | Tc | 724.45 | K | Joback Method[8] |

| Critical Pressure | Pc | 2738.28 | kPa | Joback Method[8] |

The ideal gas heat capacity (Cp) is also predictable via the Joback method, but is expressed as a temperature-dependent polynomial, making it less suitable for a summary table. The method provides specific parameters for calculating Cp at various temperatures[3][7].

Part 3: Experimental Validation Protocols

Predicted data provides a critical starting point, but experimental validation is the cornerstone of scientific integrity. The following protocols describe the standard, self-validating systems used to measure the core thermodynamic properties of fatty acids.

Protocol 1: Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the premier technique for studying thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference, providing precise data on melting points, heats of fusion, and heat capacity[10][11]. The protocol is self-validating through the mandatory calibration with a certified standard (e.g., indium), which ensures the accuracy of both temperature and enthalpy measurements.

Detailed Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument using a high-purity indium standard for both temperature (T_onset = 156.6 °C) and enthalpy (ΔH = 28.5 J/g)[12]. This ensures the instrument's response is traceable to a known standard.

-

Sample Preparation: Accurately weigh 5-10 mg of 3,6-Dimethylheptanoic acid into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

-

Thermal Program: a. Equilibration: Equilibrate the sample at a starting temperature well below the expected melting point (e.g., -60 °C) and hold for 5 minutes to ensure thermal stability. b. Heating Scan: Heat the sample at a controlled rate (e.g., 5 or 10 °C/min) to a temperature well above the melting point (e.g., 80 °C)[12]. This scan records the endothermic melting transition. c. Isothermal Hold: Hold the sample at the upper temperature for 5-10 minutes to ensure complete melting and erase any thermal history. d. Cooling Scan: Cool the sample at a controlled rate (e.g., 5 or 10 °C/min) back to the starting temperature. This scan records the exothermic crystallization event.

-

Data Analysis:

-

Melting Point (Tfus): Determined as the onset temperature of the melting peak on the heating curve.

-

Enthalpy of Fusion (ΔfusH°): Calculated by integrating the area under the melting peak.

-

Heat Capacity (Cp): Determined by analyzing the shift in the baseline of the heat flow curve, often using a sapphire standard for high-accuracy measurements.

-

Visualization of DSC Workflow:

Caption: Workflow for determining thermal properties using DSC.

Protocol 2: Enthalpy of Formation by Bomb Calorimetry

Expertise & Rationale: Bomb calorimetry is the definitive method for measuring the heat of combustion of a substance. The experiment is conducted at constant volume, directly measuring the change in internal energy (ΔU) for the combustion reaction. Using fundamental thermodynamic relationships, this value is converted to the standard enthalpy of combustion (ΔcH°) and then, via Hess's Law, to the crucial standard enthalpy of formation (ΔfH°). The protocol's trustworthiness is established by calibrating the calorimeter with a compound of a precisely known heat of combustion, typically benzoic acid[13][14].

Detailed Step-by-Step Methodology:

-

Calorimeter Calibration: a. Combust a certified benzoic acid standard (~1 g pellet) in the calorimeter. b. Record the temperature rise (ΔT). c. Calculate the heat capacity of the calorimeter (C_cal) using the known heat of combustion of benzoic acid (26.453 kJ/g)[14]. This C_cal value is the self-validating constant for the instrument.

-

Sample Preparation: a. Press a pellet of 3,6-Dimethylheptanoic acid (0.5 - 1.0 g). b. Measure the mass of the sample with high precision. c. Mount the sample in the crucible within the bomb, with a fuse wire of known length in contact with the sample.

-

Bomb Assembly and Combustion: a. Seal the bomb and pressurize it with high-purity oxygen (typically ~10-20 atm)[15]. b. Submerge the sealed bomb in a known mass of water within the insulated calorimeter jacket. c. Allow the system to reach thermal equilibrium, recording the initial temperature (T_initial). d. Initiate combustion by passing an electric current through the fuse wire. e. Record the temperature at regular intervals until a stable final temperature (T_final) is reached.

-

Calculations: a. Calculate Total Heat Released (q_total): q_total = C_cal * ΔT, where ΔT = T_final - T_initial. b. Correct for Fuse and Side Reactions: Subtract the heat contributions from the combustion of the fuse wire and the formation of any nitric acid (from residual N₂ in the bomb). c. Calculate Heat of Combustion (ΔU_comb): Divide the corrected heat by the moles of the sample. d. Convert to Enthalpy of Combustion (ΔH_comb): ΔH_comb = ΔU_comb + Δn_gas * R * T, where Δn_gas is the change in moles of gas in the balanced combustion equation. e. Calculate Enthalpy of Formation (ΔfH°): Apply Hess's Law using the known standard enthalpies of formation for the combustion products (CO₂ and H₂O). ΔcH°(sample) = ΣΔfH°(products) - ΣΔfH°(reactants) Since the ΔfH° of elements (like O₂) is zero, this equation is rearranged to solve for ΔfH° of the sample[16].

Visualization of Bomb Calorimetry Workflow:

Caption: Workflow for determining Enthalpy of Formation.

Part 4: Field Insights: The Influence of Molecular Structure

The thermodynamic properties of a fatty acid are intrinsically linked to its molecular architecture. The branched structure of 3,6-Dimethylheptanoic acid is a key determinant of its physical behavior when compared to its straight-chain analog, nonanoic acid.

-

Effect of Branching on Phase Transitions: The methyl branches along the carbon chain disrupt the efficiency of crystal lattice packing. Straight-chain fatty acids can align in an ordered, compact manner, maximizing intermolecular van der Waals forces. The branches in 3,6-Dimethylheptanoic acid create steric hindrance, leading to a less ordered solid state. Consequently, less thermal energy is required to overcome these weaker intermolecular forces, generally resulting in a lower melting point and boiling point compared to a straight-chain acid of the same molecular weight.

-

Positional Isomerism: The specific location of the methyl groups is also significant. The properties of 3,6-dimethylheptanoic acid will differ subtly from its isomers like 2,6-dimethylheptanoic acid or 3,3-dimethylheptanoic acid[8][17]. The proximity of a branch to the polar carboxyl head-group can influence hydrogen bonding and overall molecular polarity, leading to slight variations in solubility, viscosity, and thermal properties. This underscores why using isomer data is a strong estimation but not a perfect substitute for direct experimental measurement.

Conclusion

This guide provides a comprehensive framework for understanding and acquiring the thermodynamic data for 3,6-Dimethylheptanoic acid. It establishes that while direct experimental data is not ubiquitously available, powerful and reliable predictive tools like the Joback method can provide excellent initial estimates essential for modeling and preliminary research.

Crucially, this in-silico approach must be paired with rigorous experimental validation. The detailed protocols for Differential Scanning Calorimetry and Bomb Calorimetry outlined here represent the authoritative, self-validating standards for generating high-fidelity empirical data. By integrating predictive modeling with proven experimental workflows, researchers, scientists, and drug development professionals can confidently characterize novel compounds like 3,6-Dimethylheptanoic acid, accelerating innovation while upholding the highest standards of scientific integrity.

References

-

Joback, K. G. (1984). A Unified Approach to Physical Property Estimation Using Group Contributions. Wikipedia. Available at: [Link]

-

Grokipedia. (n.d.). Joback method. Grokipedia. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 3,6-dimethyl-heptanoic acid. NIST Chemistry WebBook. Available at: [Link]

-

Scribd. (n.d.). Chemical Property Estimation Guide. Scribd. Available at: [Link]

-

KG Engineering. (2025, January 19). Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus. YouTube. Available at: [Link]

-

García, G., et al. (2022). Using Two Group-Contribution Methods to Calculate Properties of Liquid Compounds Involved in the Cyclohexanone Production Operations. MDPI. Available at: [Link]

-

Grasas y Aceites. (n.d.). Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. Grasas y Aceites. Available at: [Link]

-

BioPchem. (n.d.). Lab 2 – Thermochemical Properties of Fatty Acids & Sugars. BioPchem. Available at: [Link]

-

McKendree University. (n.d.). Determination of the Relative Ratio of Unsaturated Fats to Saturated Fats in Nuts Using Bomb Calorimetry. McKendree University. Available at: [Link]

-

Cheméo. (n.d.). 2,6-Dimethyl-heptanoic acid - Chemical & Physical Properties. Cheméo. Available at: [Link]

-

Papo, N., & Shai, Y. (n.d.). Differential Scanning Calorimetry of Protein–Lipid Interactions. In The Protein Protocols Handbook. Humana Press. Available at: [Link]

-

ResearchGate. (2025, August 5). Standard enthalpies of combustion and formation for fatty acid esters in the condensed state. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2,6-Dimethyl-heptanoic acid. NIST Chemistry WebBook. Available at: [Link]

-

Tomaszewska-Gras, J., & Grzegorczyk, K. (n.d.). Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges?. PMC. Available at: [Link]

-

Cheméo. (n.d.). 3,3-Dimethylheptanoic acid (CAS 67061-30-7) - Chemical & Physical Properties. Cheméo. Available at: [Link]

-

Publicatii USAMV Cluj-Napoca. (2022, May 14). Thermal Analysis of Fats from Reformulated Emulsified Meat Sausages by Differential Scanning Calorimetry. Publicatii USAMV Cluj-Napoca. Available at: [Link]

-

Chemistry LibreTexts. (2021, July 19). 3.4: Calorimetry. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). Applications of Differential Scanning Calorimetry (DSC) in Oils and Fats Research. A Review. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Available at: [Link]

-

The Wexler Group. (2013, October 20). Heats of Combustion of Fatty Acids and Fatty Acid Esters. The Wexler Group. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 3,3-Dimethylheptanoic acid. NIST Chemistry WebBook. Available at: [Link]

-

Dornshuld, M. (n.d.). Standard Thermodynamic Properties of Chemical Substances. Dornshuld. Available at: [Link]

-

gchem. (n.d.). Heat Capacities for Some Select Substances. gchem. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. NIST. Available at: [Link]

-

Wikipedia. (n.d.). Standard enthalpy of formation. Wikipedia. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 3,3-Dimethylheptanoic acid. NIST Chemistry WebBook. Available at: [Link]

-

Alloprof. (n.d.). Standard Molar Enthalpies of Formation for Some Substances. Alloprof. Available at: [Link]

-

University of Waterloo. (n.d.). Thermodynamic data at 25oC for assorted inorganic substances. University of Waterloo. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 3,6-dimethylheptane -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). Available at: [Link]

Sources

- 1. 3,6-dimethyl-heptanoic acid [webbook.nist.gov]

- 2. 3,6-dimethylheptane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 3. Joback method - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. 2,6-Dimethyl-heptanoic acid - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 2,6-Dimethyl-heptanoic acid [webbook.nist.gov]

- 10. ucm.es [ucm.es]

- 11. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 13. biopchem.education [biopchem.education]

- 14. wexlergroup.github.io [wexlergroup.github.io]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 17. 3,3-Dimethylheptanoic acid (CAS 67061-30-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

role of 3,6-Dimethylheptanoic acid in fatty acid metabolism

An In-depth Technical Guide on the Role of 3,6-Dimethylheptanoic Acid in Fatty Acid Metabolism

Authored by a Senior Application Scientist

Abstract

Branched-chain fatty acids (BCFAs) represent a unique class of lipids whose metabolism is critical for cellular homeostasis. Unlike their straight-chain counterparts, the presence of methyl groups along the acyl chain necessitates specialized enzymatic pathways for their complete oxidation. Deficiencies in these pathways can lead to severe metabolic disorders. 3,6-Dimethylheptanoic acid, a synthetic branched-chain fatty acid, has emerged as a valuable investigational tool for elucidating the intricacies of BCFA metabolism and exploring potential therapeutic strategies for inherited fatty acid oxidation (FAO) disorders. This technical guide provides a comprehensive overview of the metabolic fate of 3,6-dimethylheptanoic acid, its applications in research, and detailed protocols for its study.

Introduction: The Challenge of Branched-Chain Fatty Acid Metabolism

Fatty acid oxidation is a fundamental process for energy production in many tissues. The majority of dietary fatty acids are straight-chain and are efficiently catabolized through the mitochondrial β-oxidation spiral. However, a subset of fatty acids, derived from sources such as dairy products, meat from ruminant animals, and certain fish, possess methyl branches along their carbon backbone.[1] The position of these methyl groups can sterically hinder the enzymes of β-oxidation, necessitating alternative metabolic routes.

A prime example is phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a 3-methyl BCFA. The methyl group at the β-carbon (C3) prevents the formation of a 3-ketoacyl-CoA intermediate, a crucial step in β-oxidation.[2][3] To overcome this, cells employ a process called α-oxidation, which occurs primarily in peroxisomes.[2][4] This pathway removes a single carbon from the carboxyl end of the fatty acid, shifting the methyl group to the α-position and rendering the molecule amenable to subsequent β-oxidation.[2]

Defects in α-oxidation lead to the accumulation of phytanic acid, resulting in the rare autosomal recessive disorder, Refsum disease.[2][5] This condition is characterized by a range of neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.[2][6] The study of BCFAs and their metabolism is therefore of significant clinical relevance.

3,6-Dimethylheptanoic Acid: A Tool for Anaplerosis in Fatty Acid Oxidation Disorders

3,6-Dimethylheptanoic acid is a C9 branched-chain fatty acid.[7] While not a naturally occurring dietary fatty acid in significant amounts, it has garnered interest as a research tool, particularly in the context of FAO disorders. Its primary application lies in its potential as an anaplerotic agent. Anaplerosis is the process of replenishing the intermediates of the tricarboxylic acid (TCA) cycle, which can become depleted during periods of high energy demand or in certain metabolic diseases.

In FAO disorders, the block in fatty acid breakdown leads to a deficiency in acetyl-CoA, a primary fuel for the TCA cycle. This can impair energy production and lead to the accumulation of toxic intermediates. The rationale for using medium branched-chain fatty acids like 3,6-dimethylheptanoic acid is that their metabolism can generate TCA cycle intermediates, thereby bypassing the enzymatic defect and restoring cellular energy balance.[8][9]

The Metabolic Pathway of 3,6-Dimethylheptanoic Acid

The complete metabolic fate of 3,6-Dimethylheptanoic acid is an area of active investigation. However, based on our understanding of fatty acid metabolism, a putative pathway can be proposed.

Activation to 3,6-Dimethylheptanoyl-CoA

Like all fatty acids, 3,6-dimethylheptanoic acid must first be activated to its coenzyme A (CoA) thioester, 3,6-dimethylheptanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase (ACS) in an ATP-dependent manner.[10] The subcellular location of this activation may vary, with ACS enzymes present in the outer mitochondrial membrane, the endoplasmic reticulum, and peroxisomes.[11]

Mitochondrial β-Oxidation

Due to the methyl group at the 3-position (β-carbon), direct entry into the β-oxidation spiral is blocked. However, unlike phytanic acid, 3,6-dimethylheptanoic acid is a medium-chain fatty acid. Evidence suggests that its close structural analog, 2,6-dimethylheptanoyl-CoA, is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD).[12][13] This indicates that after an initial modification to move the methyl group, mitochondrial β-oxidation enzymes may be involved in its catabolism. The breakdown of odd-chain and branched-chain fatty acids can yield propionyl-CoA, which is then converted to the TCA cycle intermediate succinyl-CoA.

The proposed anaplerotic effect of 3,6-dimethylheptanoic acid stems from its ability to be metabolized to intermediates that feed into the TCA cycle, thereby replenishing the pool of these vital molecules.

Caption: Proposed metabolic pathway of 3,6-Dimethylheptanoic acid.

Research Applications in Fatty Acid Oxidation Disorders

Recent studies have utilized 3,6-dimethylheptanoic acid (referred to as dMC7 in some literature, though this can also refer to the 2,6-isomer) to investigate its therapeutic potential in cellular models of FAO disorders.[8][9]

In one such study, fibroblasts from patients with very-long-chain acyl-CoA dehydrogenase (VLCAD), long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), trifunctional protein (TFP), and carnitine palmitoyltransferase II (CPT II) deficiencies were treated with 2,6-dimethylheptanoic acid.[8] The researchers observed an improvement in the profile of TCA cycle intermediates compared to treatment with heptanoic acid (C7), a straight-chain fatty acid.[8]

Another study investigating medium-chain acyl-CoA dehydrogenase (MCAD) deficiency found that 2,6-dimethylheptanoic acid induced positive changes in cellular oxygen consumption rates, consistent with its oxidative catabolism.[9] Furthermore, an increase in the succinylation of mitochondrial proteins was observed, indicating an effective production of succinyl-CoA.[9]

Summary of Experimental Findings

| Cell Line (Deficiency) | Effect of 2,6-Dimethylheptanoic Acid Treatment | Reference |

| VLCAD, LCHAD, TFP | Improved profile of TCA cycle intermediates | [8] |

| CPT II | Improved profile of TCA cycle intermediates | [8] |

| MCAD | Increased cellular oxygen consumption rate | [9] |

| MCAD | Increased mitochondrial protein succinylation | [9] |

Experimental Protocols

The following protocols provide a framework for studying the effects of 3,6-dimethylheptanoic acid in a research setting.

Purity Validation of 3,6-Dimethylheptanoic Acid

Ensuring the purity of 3,6-dimethylheptanoic acid is critical for reproducible experimental results.

Method: Gas Chromatography (GC)

-

Internal Standard Preparation: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., heptanoic acid) in dichloromethane (DCM).[1]

-

Sample Preparation: Accurately weigh approximately 10 mg of the 3,6-dimethylheptanoic acid sample into a 10 mL volumetric flask.[1]

-

Add a known volume of the internal standard stock solution.

-

Bring the flask to volume with DCM.

-

GC Analysis:

-

Column: Use a polar capillary column (e.g., DB-WAX).[1]

-

Injector: Splitless injection.

-

Oven Program: A suitable temperature gradient to separate the analyte from the internal standard and any impurities (e.g., initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes).[1]

-

Detector: Flame Ionization Detector (FID).[1]

-

-

Quantification: Calculate the purity by comparing the peak area of the 3,6-dimethylheptanoic acid to that of the internal standard, relative to a calibration curve prepared with a certified reference standard.

Cell Culture and Treatment

This protocol describes the treatment of patient-derived fibroblasts with 3,6-dimethylheptanoic acid.

-

Cell Culture: Culture human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Fatty Acid Preparation: Prepare a stock solution of 3,6-dimethylheptanoic acid in a suitable solvent (e.g., DMSO or ethanol). Further dilute in culture medium to the desired final concentration (e.g., 2 mM).[8]

-

Treatment: When cells reach near confluency, replace the growth medium with a glucose-free medium containing the desired concentration of 3,6-dimethylheptanoic acid.[8]

-

Incubation: Incubate the cells for the desired period (e.g., 72 hours).[8]

-

Harvesting: After incubation, collect the culture medium for extracellular metabolite analysis. Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping or trypsinization. Centrifuge to pellet the cells and store at -80°C for further analysis.[8]

Analysis of TCA Cycle Intermediates by GC-MS

-

Extraction:

-

Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Derivatization:

-

Dry the supernatant under a stream of nitrogen.

-

Derivatize the dried metabolites to make them volatile for GC analysis. A common method is methoximation followed by silylation.

-

-

GC-MS Analysis:

-

Analyze the derivatized samples on a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Identify and quantify the TCA cycle intermediates based on their retention times and mass spectra compared to authentic standards.

-

-

Data Analysis: Normalize the abundance of each metabolite to the cell number or total protein content.

Caption: Experimental workflow for studying the effects of 3,6-Dimethylheptanoic acid on cultured cells.

Conclusion

3,6-Dimethylheptanoic acid serves as a specialized research tool for investigating the complex landscape of branched-chain fatty acid metabolism. While not a direct player in the canonical α-oxidation pathway of phytanic acid, its utility as a potential anaplerotic agent in studies of various FAO disorders is shedding new light on alternative therapeutic strategies. The continued investigation of this and other novel branched-chain fatty acids will undoubtedly advance our understanding of these debilitating metabolic diseases and may pave the way for the development of new treatments. The protocols and information provided in this guide are intended to support researchers in this important endeavor.

References

-

Vockley, J., et al. (2022). Medium branched chain fatty acids improve the profile of tricarboxylic acid cycle intermediates in mitochondrial fatty acid β-oxidation deficient cells: A comparative study. PMC. [Link]

-

Grings, M., et al. (2023). Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. PMC. [Link]

-

Wanders, R. J. A., et al. (2001). Refsum Disease, Peroxisomes and Phytanic Acid Oxidation: A Review. ResearchGate. [Link]

-

National Institute of Standards and Technology. (2025). 3,6-dimethyl-heptanoic acid. NIST Chemistry WebBook. [Link]

-

van der Leij, F. R., et al. (1998). 2,6-Dimethylheptanoyl-CoA is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD): evidence for a major role of LCAD in branched-chain fatty acid oxidation. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]

-

Microbe Notes. (2023). Alpha Oxidation: Location, Pathway, Steps, Significance. Microbe Notes. [Link]

-

Wikipedia. (2023). Alpha oxidation. Wikipedia. [Link]

-

Vockley, J., & Whiteman, D. A. (2016). The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders. Annual Review of Physiology. [Link]

-

Wierzbicki, A. S. (2024). Refsum Disease. StatPearls - NCBI Bookshelf. [Link]

-

The Royal Australian College of General Practitioners (RACGP). (2025). Refsum: A rare disease hiding in plain sight. RACGP. [Link]

-

The University of Utah. Details about three fatty acid oxidation pathways occurring in man. The University of Utah. [Link]

-

Washington State University. Summary of fatty acid synthesis. Washington State University. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 5. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. RACGP - Refsum: A rare disease hiding in plain sight [www1.racgp.org.au]

- 7. 3,6-dimethyl-heptanoic acid [webbook.nist.gov]

- 8. Medium branched chain fatty acids improve the profile of tricarboxylic acid cycle intermediates in mitochondrial fatty acid β-oxidation deficient cells: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 11. rsc.org [rsc.org]

- 12. 2,6-Dimethylheptanoyl-CoA is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD): evidence for a major role of LCAD in branched-chain fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. annualreviews.org [annualreviews.org]

Methodological & Application

Application Note: Extraction and Analysis of 3,6-Dimethylheptanoic Acid

Abstract & Chemical Context

This protocol details the standardized extraction and quantification of 3,6-Dimethylheptanoic acid, a branched-chain fatty acid (BCFA) often encountered as a microbial metabolite or synthetic intermediate. Unlike straight-chain fatty acids, the branched structure of 3,6-dimethylheptanoic acid presents unique challenges regarding steric hindrance during derivatization and isomer separation during chromatography.

Successful isolation relies on exploiting the molecule's physicochemical "switch":

-

Acid Dissociation Constant (

): -

Partition Coefficient (

): -

Volatility: Significant vapor pressure; prone to loss during evaporative concentration.

Core Strategy: The protocol utilizes pH modulation to switch the molecule between its water-soluble carboxylate form (

Pre-Extraction Considerations

Sample Matrix Preparation

Before extraction, the matrix must be clarified to prevent emulsion formation.

| Parameter | Aqueous/Fermentation Broth | Biological (Plasma/Serum) |

| Clarification | Centrifuge at 4,000 x g (10 min) to remove biomass. | Protein precipitation with cold ACN (1:3 v/v) may be required prior to SPE. |

| pH Adjustment | CRITICAL: Adjust to pH 12.0 initially if saponification is needed (to release bound lipids), then acidify for extraction. | Direct acidification to pH < 2.0. |

| Internal Standard | Add Nonanoic acid-d17 or 2-methyloctanoic acid prior to any manipulation. | Same. |

Method A: Liquid-Liquid Extraction (LLE)

Recommended for bulk extraction (>100 µg/mL) or simple matrices.

Reagents

-

Extraction Solvent: Hexane:Ethyl Acetate (9:1 v/v). Note: Pure hexane may yield lower recovery due to the polarity of the carboxylic head; adding EtOAc improves efficiency.

-

Acidifier: 1N Hydrochloric Acid (HCl).

-

Drying Agent: Anhydrous Sodium Sulfate (

).

Protocol Steps

-

Acidification: Transfer 1.0 mL of clarified sample to a glass centrifuge tube. Add 1N HCl dropwise until pH < 2.0 (verify with pH paper).

-

Mechanism:[1] Drives equilibrium to the protonated state (

), drastically reducing water solubility.

-

-

Solvent Addition: Add 3.0 mL of Hexane:EtOAc (9:1).

-

Agitation: Vortex vigorously for 2 minutes. Mechanical shaking for 10 minutes is preferred for viscous broths.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

-

Collection: Transfer the upper organic layer to a clean borosilicate vial.

-

Repeat: Re-extract the aqueous layer with a second 2.0 mL portion of solvent. Combine organic extracts.

-

Drying: Pass the combined organic phase through a small column of anhydrous

to remove residual water. -

Concentration (CAUTION): Evaporate solvent under a gentle stream of Nitrogen at ambient temperature. STOP when volume reaches ~100 µL.

-

Warning: Do NOT rotary evaporate to dryness. 3,6-dimethylheptanoic acid is volatile; complete dryness will result in analyte loss.

-

Method B: Mixed-Mode Solid Phase Extraction (SPE)

Recommended for trace analysis (<10 µg/mL) or complex biological matrices.

This method uses Mixed-Mode Anion Exchange (MAX) cartridges. This provides orthogonal selectivity: retaining the analyte by both hydrophobic interaction and ionic binding, allowing rigorous washing of interferences.[2]

Cartridge Selection

-

Stationary Phase: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX or Strata-X-A).

-

Capacity: 60 mg / 3 mL cartridge.

Protocol Steps

-

Conditioning:

-

1 mL Methanol.

-

1 mL Water.

-

-

Loading (Ionic Binding):

-

Wash 1 (Hydrophobic Cleanup):

-

1 mL 5% Ammonium Hydroxide in Water. (Removes proteins/neutrals; keeps analyte ionized).

-

-

Wash 2 (Organic Cleanup):

-

1 mL Methanol. (Removes neutral lipids/sterols bound only by hydrophobicity. The analyte stays bound via ionic interaction).

-

-

Elution (The Release):

-

1 mL 2% Formic Acid in Methanol .

-

Mechanism:[1] The acid protonates the analyte (

), breaking the ionic bond and releasing it into the methanol.

-

Analytical Derivatization & GC-MS

Direct injection of fatty acids causes peak tailing and adsorption. Derivatization to Methyl Esters (FAMEs) is required.

Derivatization Protocol (BF3-Methanol)

-

Reagent: 14% Boron Trifluoride (

) in Methanol. -

Reaction: Add 500 µL reagent to the extract. Cap tightly.

-

Incubation: Heat at 60°C for 10 minutes. (Branched acids require heat due to steric hindrance near the carboxyl group).

-

Quench: Cool and add 500 µL Hexane and 500 µL Saturated NaCl (brine).

-

Extraction: Vortex and transfer the top Hexane layer (containing the 3,6-dimethylheptanoate methyl ester) to a GC vial.

GC-MS Parameters

-

Column: High-polarity wax column (e.g., DB-Wax or HP-FFAP, 30m x 0.25mm). Critical for separating branched isomers.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program: 50°C (1 min)

10°C/min -

Detection: MS (SIM mode). Monitor ions m/z 74 (McLafferty rearrangement, characteristic of methyl esters) and m/z 87 .

Visualization of Workflows

Figure 1: Extraction Decision Tree

Caption: Decision matrix for selecting LLE vs. SPE based on sample concentration and complexity.

Figure 2: Mixed-Mode SPE Mechanism

Caption: Mechanism of Mixed-Mode Anion Exchange (MAX) for selective isolation of acidic metabolites.

Troubleshooting & Optimization (Expertise)

| Issue | Probable Cause | Corrective Action |

| Low Recovery (LLE) | Emulsion formation trapping analyte. | Add brine (sat. NaCl) to the aqueous phase to increase ionic strength ("Salting Out"). |

| Low Recovery (Evaporation) | Analyte volatility. | Do not use heat during nitrogen blowdown. Leave ~50 µL of solvent or add a "keeper" solvent (e.g., isooctane). |

| Peak Tailing (GC) | Incomplete derivatization. | Increase reaction time to 20 mins. Branched acids react slower than straight chains. |

| Interfering Peaks | Isomer co-elution. | Switch column to a highly polar phase (e.g., CP-Sil 88 or SP-2560) designed for FAME isomers. |

References

-

NIST Chemistry WebBook. 3,6-Dimethylheptanoic acid spectral data and physical properties. National Institute of Standards and Technology. [Link]

-

PubChem. 3,6-Dimethylheptanoic acid Compound Summary. National Library of Medicine. [Link]

-

Waters Corporation. Solid-Phase Extraction (SPE) Method Development Guide: Mixed-Mode Ion Exchange.[Link]

-

RSC Advances. Volatile fatty acid extraction from fermentation broth using hydrophobic ionic liquids. (Context on VFA extraction challenges). [Link]

Sources

Application Note: Quantitative Analysis of 3,6-Dimethylheptanoic Acid in Organic Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a robust and detailed protocol for the quantitative analysis of 3,6-dimethylheptanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of carboxylic acids, a crucial derivatization step is employed to convert the analyte into its trimethylsilyl (TMS) ester, enabling superior chromatographic separation and mass spectrometric detection. This guide provides a comprehensive workflow, from sample preparation and derivatization to instrument parameters and data analysis, designed for researchers in metabolic studies, chemical synthesis, and drug development.

Introduction and Scientific Rationale

3,6-Dimethylheptanoic acid (C9H18O2, MW: 158.24 g/mol ) is a branched-chain fatty acid.[1][2] The analysis of such compounds is critical in various research fields, including the study of metabolic pathways and the characterization of synthetic chemical products. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.

However, direct GC analysis of free carboxylic acids like 3,6-dimethylheptanoic acid is challenging. Their polar carboxyl groups lead to strong interactions with the stationary phase of the GC column, resulting in poor peak shape, tailing, and potential sample adsorption.[3] To overcome these limitations, a derivatization step is essential.[4][5][6] This protocol utilizes silylation, a common and effective technique where the active hydrogen of the carboxylic acid is replaced by a nonpolar trimethylsilyl (TMS) group.[7][8] The resulting TMS ester is significantly more volatile and less polar, leading to improved chromatographic performance and reliable quantification.[9][10]

Principle of the Method: Silylation for GC-MS

The core of this method is the conversion of 3,6-dimethylheptanoic acid to its corresponding trimethylsilyl ester. This is achieved using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly effective silylation reagent.

The reaction proceeds as follows: R-COOH + MSTFA → R-COOSi(CH3)3 + Byproducts

The resulting TMS-esterified analyte exhibits enhanced thermal stability and volatility, which is ideal for GC analysis.[9][10] In the mass spectrometer, the derivative produces a characteristic fragmentation pattern under Electron Ionization (EI), which is used for definitive identification and quantification.

Detailed Experimental Protocol

Materials and Reagents

-

3,6-Dimethylheptanoic acid standard (CAS: 44980-98-5)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine (Anhydrous)

-

Ethyl Acetate (GC Grade)

-

Hexane (GC Grade)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Internal Standard (IS): (Optional but recommended) e.g., Nonanoic acid or a deuterated analog.

-

2 mL GC vials with PTFE-lined caps

Standard and Sample Preparation

-

Stock Solution Preparation: Accurately weigh and dissolve 3,6-dimethylheptanoic acid standard in ethyl acetate to prepare a 1 mg/mL stock solution.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in ethyl acetate to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

-

Sample Preparation: If the analyte is in a complex matrix, an appropriate liquid-liquid or solid-phase extraction may be required. For samples already in a compatible organic solvent, proceed directly to the derivatization step. Ensure the sample is free of water, as moisture can interfere with the silylation reaction.[7][8]

Derivatization Protocol: Silylation with MSTFA

This protocol must be performed in a well-ventilated fume hood.

-

Aliquot Sample: Transfer 100 µL of the standard solution or sample extract into a clean, dry 2 mL GC vial.

-

Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to remove all solvent and residual water.

-

Reagent Addition: Add 50 µL of anhydrous pyridine and 100 µL of MSTFA to the dried residue.

-

Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heater block or water bath.[7] The reaction time and temperature are crucial for ensuring the reaction goes to completion.[7]

-

Cooling: Allow the vial to cool to room temperature before opening.

-

Injection: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL into the GC system.

GC-MS Instrumentation and Optimized Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use.

| Parameter | Recommended Setting | Rationale & Justification |

| GC System | Agilent 7890B or equivalent | A robust and widely used platform for this type of analysis. |

| MS System | Agilent 5977B MSD or equivalent | Provides the necessary sensitivity and scanning capabilities. |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or HP-5MS | A nonpolar column offering excellent separation for a wide range of analytes, including silylated derivatives.[11] |

| Injector | Split/Splitless | |

| Mode | Split (e.g., 20:1) | A split injection is suitable for moderately concentrated samples to prevent column overloading. For trace analysis, splitless mode may be required. |

| Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation.[12] |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column to balance resolution and analysis time. |

| Oven Program | ||

| Initial Temp | 80 °C, hold for 1 min | Allows for focusing of the analytes at the head of the column. |

| Ramp Rate | 10 °C/min to 280 °C | A moderate ramp rate to ensure good separation of the target analyte from matrix components. |

| Final Hold | Hold at 280 °C for 5 min | Ensures all components are eluted from the column before the next run. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it enters the ion source. |

| Ion Source | ||

| Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible and characteristic fragmentation patterns. |

| Energy | 70 eV | The standard electron energy for generating library-searchable mass spectra. |

| Temperature | 230 °C | Balances ionization efficiency and minimizes thermal degradation within the source.[11] |

| Acquisition Mode | Full Scan & Selected Ion Monitoring (SIM) | |

| Scan Range | m/z 50-400 | A broad range to capture the molecular ion and key fragments of the TMS derivative. |

| SIM Ions | m/z 117, 129, [M-15]⁺ | m/z 117: Characteristic fragment for TMS esters of α-methyl branched acids. m/z 129: Common rearrangement ion. [M-15]⁺ (m/z 215.2): Loss of a methyl group from the TMS moiety, a strong indicator of molecular weight.[9] |

Data Analysis and Interpretation

Analyte Identification

The identity of the 3,6-dimethylheptanoic acid TMS ester is confirmed by a combination of its GC retention time and its mass spectrum. The retention time should match that of a derivatized authentic standard. The mass spectrum should exhibit the characteristic ions listed in the table above, particularly the [M-15]⁺ ion at m/z 215.2, which is crucial for confirming the molecular weight of the derivative.[9]

Quantification

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a selected ion (e.g., m/z 117) against the concentration of the derivatized standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak areas from this curve. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume.

Workflow Visualization

The following diagram outlines the complete analytical workflow from sample receipt to final data reporting.

Caption: Workflow for GC-MS analysis of 3,6-dimethylheptanoic acid.

Conclusion

This application note provides a comprehensive and scientifically grounded method for the analysis of 3,6-dimethylheptanoic acid by GC-MS. The critical step of MSTFA derivatization successfully converts the polar carboxylic acid into a volatile TMS ester, enabling excellent chromatographic performance and sensitive mass spectrometric detection. The detailed protocols and optimized instrument parameters serve as a robust starting point for researchers, ensuring reliable and accurate quantification in a variety of scientific applications.

References

-

Harvey, D. J. (1981). The mass spectra of the trimethylsilyl derivatives of cis- and trans-hexahydrocannabinol and their hydroxy and acid analogues. Biomedical Mass Spectrometry, 8(8), 366–372. Available at: [Link]

-

Jardim, A. C., et al. (2008). Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. Journal of the American Society for Mass Spectrometry, 19(1), 66-75. Available at: [Link]

-

Pimentel, C. B., et al. (2021). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Metabolites, 11(10), 701. Available at: [Link]

-

Kaczmarek, M., et al. (2022). Metamorphosis-related changes in the free fatty acid profiles of Sarcophaga (Liopygia) argyrostoma. Scientific Reports, 12(1), 1-13. Available at: [Link]

-

Yuan, Z., et al. (2020). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. Genomics, Proteomics & Bioinformatics, 18(3), 333-341. Available at: [Link]

-

Sparkman, O. D. (n.d.). Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions. Available at: [Link]

-

Liebich, H. M., & Huesgen, G. (1979). Chemical ionization mass spectrometry of trimethylsilylated carbohydrates and organic acids retained in uremic serum. Journal of Chromatography B: Biomedical Sciences and Applications, 162(2), 231-238. Available at: [Link]

-

Williams, M., & Bhatti, P. (2023). Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Forensic Sciences, 3(2), 304-316. Available at: [Link]

-

Tetteh, J. P. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]

-

Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Available at: [Link]

-

Gloerich, J., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 875. Available at: [Link]

-

Sravani, T., et al. (2023). GC/MS quantification of individual fatty acids of selected green leafy vegetable foliage and their biodiesel attributes. Grasas y Aceites, 74(2), e497. Available at: [Link]

-

LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Available at: [Link]

-

Li, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 176, 112805. Available at: [Link]

-

Padarauskas, A., & Judzentiene, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 16(2), 41-45. Available at: [Link]

-

Degano, I., et al. (2012). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples. Analytical and Bioanalytical Chemistry, 403(5), 1363-1373. Available at: [Link]

-

NIST. (n.d.). 3,6-dimethyl-heptanoic acid. NIST Chemistry WebBook. Available at: [Link]

-

Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Available at: [Link]

-

Wang, Y., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Chromatography A, 1608, 460439. Available at: [Link]

Sources

- 1. 2,5-Dimethylheptanoic Acid|C9H18O2|15313-67-4 [benchchem.com]

- 2. 3,6-dimethyl-heptanoic acid [webbook.nist.gov]

- 3. agilent.com [agilent.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arpi.unipi.it [arpi.unipi.it]

- 12. agilent.com [agilent.com]

derivatization of 3,6-Dimethylheptanoic acid for gas chromatography

An Application Guide to the Derivatization of 3,6-Dimethylheptanoic Acid for Gas Chromatography

Abstract

This technical guide provides a detailed examination of derivatization strategies for the quantitative analysis of 3,6-Dimethylheptanoic acid by Gas Chromatography (GC). Direct GC analysis of branched-chain carboxylic acids is hampered by their inherent polarity and low volatility, leading to poor chromatographic performance, including peak tailing and low sensitivity.[1] Derivatization is an essential sample preparation step that chemically modifies the polar carboxyl group into a more volatile, less polar, and thermally stable derivative, making it amenable to GC analysis.[1][2][3][4][5] This document presents two robust and field-proven protocols: esterification to its methyl ester (FAME) using Boron Trifluoride-Methanol and silylation to its trimethylsilyl (TMS) ester using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). We will explore the causality behind experimental choices, provide step-by-step methodologies, and discuss the subsequent GC-Mass Spectrometry (GC-MS) analysis.

The Analytical Challenge: Why Derivatization is Essential

3,6-Dimethylheptanoic acid, a branched-chain fatty acid, possesses a polar carboxylic acid functional group (-COOH). This group is prone to forming strong intermolecular hydrogen bonds, which significantly decreases its volatility and makes it "sticky" within the GC system.[6] Direct injection onto a GC column typically results in:

-

Poor Volatility: The analyte does not readily transition into the gas phase, leading to broad, poorly defined peaks or complete loss of signal.

-

Analyte Adsorption: The active carboxyl group can irreversibly adsorb to active sites within the GC inlet or on the column itself, causing poor peak shape (tailing) and inaccurate quantification.[7][8][9]

-

Thermal Instability: At the high temperatures required for volatilization, the acid may degrade, leading to analytical artifacts.

Derivatization overcomes these challenges by replacing the active hydrogen of the carboxyl group with a non-polar moiety.[3] This transformation neutralizes the compound's polarity, disrupts hydrogen bonding, and dramatically increases its volatility, paving the way for high-resolution chromatographic analysis.[1][4][7]

Method I: Esterification via Boron Trifluoride-Methanol (BF₃-Methanol)

Esterification, specifically methylation, is the most common derivatization method for carboxylic acids, converting them into their corresponding Fatty Acid Methyl Esters (FAMEs).[2][7] The BF₃-Methanol reagent is a highly effective and convenient choice for this transformation.[1][10][11]

Principle of BF₃-Catalyzed Esterification

The reaction proceeds via a Lewis acid-catalyzed esterification. Boron trifluoride (BF₃) acts as a powerful Lewis acid, coordinating with the carbonyl oxygen of the carboxylic acid. This coordination makes the carbonyl carbon significantly more electrophilic and thus highly susceptible to nucleophilic attack by methanol.[1][11] A subsequent elimination of a water molecule yields the desired methyl ester.

The reaction is reversible, and the presence of water can shift the equilibrium back towards the reactants, reducing the yield of the FAME derivative.[1][10][11] Therefore, using an anhydrous sample and reagents is critical for achieving a quantitative reaction.

Caption: BF₃-catalyzed esterification of a carboxylic acid.

Experimental Protocol: BF₃-Methanol Esterification

This protocol is a general guideline and should be optimized for specific sample matrices and concentrations. Always work within a certified fume hood and wear appropriate personal protective equipment (PPE), as BF₃ is toxic.[12]

-

Sample Preparation:

-

Accurately weigh 1-10 mg of the 3,6-Dimethylheptanoic acid sample (or a dried extract containing the acid) into a 4 mL screw-cap vial with a PTFE-lined cap.

-

If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.[10]

-

-

Derivatization Reaction:

-

Add 1 mL of anhydrous toluene or hexane to dissolve the sample.

-

Add 2 mL of 10-14% (w/w) BF₃-Methanol solution to the vial.[1][10]

-

Tightly cap the vial and vortex briefly to mix.

-

Heat the vial in a heating block or water bath at 60-80°C for 10-15 minutes.[1][12] The reaction is often complete within minutes.[10][11]

-

-

Extraction of FAME Derivative:

-

Cool the vial to room temperature.

-

Add 1 mL of deionized water and 1 mL of hexane (or heptane).[10]

-

Cap the vial and vortex vigorously for 30 seconds to extract the non-polar FAME derivative into the upper organic layer.[1]

-

Allow the layers to separate completely. A brief centrifugation can aid in phase separation.

-

-

Sample Analysis:

-

Carefully transfer the upper organic layer (containing the FAME) to a new GC vial.

-

A small amount of anhydrous sodium sulfate can be added to remove any residual water before injection.[12]

-

The sample is now ready for GC-MS analysis.

-

Caption: Workflow for FAME derivatization with BF₃-Methanol.

Method II: Silylation via MSTFA (+ TMCS catalyst)

Silylation is another powerful and widely used derivatization technique. It involves replacing the active, acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[3][4]

Principle of Silylation

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a potent TMS donor that reacts readily with carboxylic acids to form TMS esters.[13] A key advantage of MSTFA is that its byproducts, N-methyltrifluoroacetamide and trimethylsilanol, are highly volatile and generally do not interfere with the chromatographic analysis.[4][13] Furthermore, the byproducts are not corrosive, which helps prolong the life of the GC column.[13]

For sterically hindered or less reactive acids, the derivatization power of MSTFA can be significantly enhanced by adding a catalyst, most commonly 1% Trimethylchlorosilane (TMCS).[3][4]

Caption: Silylation of a carboxylic acid using MSTFA.

Experimental Protocol: Silylation with MSTFA

Silylation reagents are extremely sensitive to moisture, which can consume the reagent and reduce derivative yield. All glassware must be scrupulously dry, and samples must be anhydrous.[14]

-

Sample Preparation:

-

Place 1-5 mg of the dried 3,6-Dimethylheptanoic acid sample into a clean, dry 2 mL GC vial.

-

Ensure the sample is completely free of water. If necessary, azeotropically dry the sample by adding 0.5 mL of toluene and evaporating to dryness under nitrogen.[14]

-

-

Derivatization Reaction:

-